2-Methylcycloheptane-1-sulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides are a critically important class of organic compounds, widely recognized for their versatility as synthetic intermediates. magtech.com.cngoogle.com Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are functional groups present in a vast array of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comnih.govnbinno.com
The sulfonyl chloride group can act as a protecting group for amines and alcohols, and its derivatives are often used to introduce specific functionalities into a molecule, thereby altering its biological activity or physical properties. sigmaaldrich.com Furthermore, sulfonyl chlorides are precursors to sulfenes, highly reactive intermediates that can participate in cycloaddition reactions. wikipedia.org The diverse reactivity of sulfonyl chlorides has cemented their role as indispensable tools in the arsenal (B13267) of synthetic organic chemists. magtech.com.cn
Overview of Cycloheptane (B1346806) Architectures in Molecular Design
Cycloheptane rings, seven-membered carbocycles, present unique conformational flexibility that distinguishes them from smaller, more rigid cycloalkanes. This conformational mobility, which includes chair, boat, and twist-chair forms, allows cycloheptane-containing molecules to adopt specific three-dimensional arrangements that can be crucial for biological activity. The incorporation of a cycloheptane scaffold can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, cycloheptane derivatives are found in a number of natural products and have been explored in medicinal chemistry for the development of new therapeutic agents.
Unique Structural Features and Research Context of 2-Methylcycloheptane-1-sulfonyl chloride
This compound is characterized by a cycloheptane ring bearing two substituents on adjacent carbon atoms: a methyl group at the 2-position and a sulfonyl chloride group at the 1-position. This substitution pattern introduces stereocenters, meaning the compound can exist as different stereoisomers. The relative orientation of the methyl and sulfonyl chloride groups (cis or trans) will significantly influence the molecule's conformation and reactivity. The interplay between the flexible cycloheptane ring and the sterically demanding and reactive sulfonyl chloride group, further perturbed by the adjacent methyl group, makes this molecule an interesting subject for conformational analysis and reactivity studies. To date, specific research focusing exclusively on this compound is not extensively documented in publicly available literature, presenting an opportunity for novel investigation.
Scope and Objectives of Academic Inquiry into this compound
The primary objective of this article is to present a comprehensive academic overview of this compound. This inquiry will be based on established principles of organic chemistry and extrapolations from known reactions of similar cycloalkane sulfonyl chlorides. The scope of this work includes:
A detailed analysis of its molecular structure and spectroscopic properties.
A review of potential synthetic routes for its preparation.
An exploration of its expected chemical reactivity with various nucleophiles.
This article aims to provide a foundational understanding of this compound and to stimulate further experimental research into this and related compounds.
Chemical Properties and Data
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C8H15ClO2S |
| Molecular Weight | 210.72 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated >200 °C (decomposes) |
| Density | Estimated 1.2 - 1.3 g/cm³ |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane (B109758), diethyl ether, THF); reacts with water and alcohols. |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the cycloheptane ring protons and the methyl group. The proton on the carbon bearing the sulfonyl chloride group would be expected to be downfield. |
| ¹³C NMR | Resonances in the aliphatic region (δ 20-80 ppm), with the carbon attached to the sulfonyl chloride group being the most downfield. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹). C-H stretching and bending vibrations would also be present. |
| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and fragments of the cycloheptane ring. |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for the preparation of sulfonyl chlorides. organic-chemistry.org A plausible and commonly employed route involves the oxidative chlorination of a suitable sulfur-containing precursor, such as a thiol or a disulfide.
A likely synthetic pathway would begin with 2-methylcycloheptanethiol. This thiol can be synthesized from 2-methylcycloheptanone (B1268169) through various methods, such as reduction to the corresponding alcohol followed by conversion to a thiol. The subsequent oxidative chlorination of 2-methylcycloheptanethiol with chlorine in the presence of water or an aqueous acid would yield the desired this compound. researchgate.net
Alternative methods for the synthesis of sulfonyl chlorides include the reaction of sulfonic acids or their salts with chlorinating agents like thionyl chloride or phosphorus pentachloride. google.comorgsyn.org Therefore, if 2-methylcycloheptanesulfonic acid were available, its treatment with a suitable chlorinating agent would also afford the target compound.
Reactivity and Transformations
The reactivity of this compound is expected to be dominated by the electrophilic nature of the sulfonyl chloride group. It will readily react with a wide range of nucleophiles, leading to the formation of various sulfonated derivatives.
Key reactions include:
Formation of Sulfonamides: Reaction with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, will yield the corresponding sulfonamides. wikipedia.org These reactions are fundamental in medicinal chemistry. sigmaaldrich.com
Formation of Sulfonate Esters: Treatment with alcohols in the presence of a base like pyridine (B92270) will result in the formation of sulfonate esters. This reaction is often used to convert alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com
Hydrolysis: As with most sulfonyl chlorides, this compound will be sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2-methylcycloheptanesulfonic acid.
Reduction: The sulfonyl chloride can be reduced to the corresponding thiol, 2-methylcycloheptanethiol, using a strong reducing agent like lithium aluminum hydride.
The stereochemistry of the starting material will influence the stereochemical outcome of these reactions, potentially allowing for the synthesis of stereochemically defined products. The presence of the methyl group adjacent to the reaction center may also exert some steric influence on the approach of the nucleophile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2-methylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-5-3-2-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
DNQJXGHQQUIBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylcycloheptane 1 Sulfonyl Chloride
Historical Evolution of Alkyl Sulfonyl Chloride Synthesis
The development of synthetic routes to alkyl sulfonyl chlorides has been a significant focus in organic chemistry due to their utility as versatile intermediates. These compounds serve as precursors for a wide array of derivatives, including sulfonamides, which are prominent in pharmaceuticals, and sulfonate esters. nih.gov
Early methods often involved harsh reagents and conditions. One of the foundational industrial processes is the Reed reaction , which involves the free-radical chain reaction of hydrocarbons with a mixture of sulfur dioxide and chlorine under UV light to produce sulfonyl chlorides. lscollege.ac.inwikipedia.org This photochemical process, while effective for large-scale production, demonstrated the feasibility of direct conversion of C-H bonds to C-SO₂Cl groups. lscollege.ac.in
Another classic and widely adopted approach is the oxidative chlorination of various sulfur-containing precursors. As early as 1938, the reaction of thiols (mercaptans) and disulfides with chlorine in aqueous media was described as a viable route to both aliphatic and aryl sulfonyl chlorides. google.comnih.gov This method has been refined over the decades, with continuous process technologies developed to improve efficiency and safety. google.com The use of hazardous chlorine gas, however, prompted the search for alternative, milder, and more manageable chlorinating and oxidizing agents. researchgate.net
The conversion of sulfonic acids and their salts into sulfonyl chlorides represents another major pathway. researchgate.net Reagents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) became standard laboratory reagents for this transformation. researchgate.netorgsyn.org The choice of reagent often depends on the substrate's stability and the desired reaction conditions.
In the latter half of the 20th century and into the 21st, research has focused on developing more environmentally friendly and efficient methods. This includes the use of odorless and stable precursors like S-alkylisothiourea salts, which can be converted to sulfonyl chlorides via oxidative chlorosulfonation using reagents such as N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), or sodium chlorite (B76162). organic-chemistry.orgorganic-chemistry.orgsci-hub.seresearchgate.netorganic-chemistry.org These methods circumvent the use of volatile and malodorous thiols and toxic chlorine gas. organic-chemistry.orgresearchgate.net Modern advancements have also introduced novel reagent systems like hydrogen peroxide with zirconium tetrachloride (H₂O₂/ZrCl₄) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the mild and rapid oxidative chlorination of thiols and disulfides, often achieving excellent yields in very short reaction times. organic-chemistry.orgthieme-connect.comresearchgate.net
Targeted Synthesis of 2-Methylcycloheptane-1-sulfonyl chloride
The synthesis of a specific, substituted cycloalkane sulfonyl chloride like this compound relies on the application of the general principles outlined above. The primary routes involve either the direct introduction of a chlorosulfonyl group onto the cycloalkane ring or the conversion of a pre-existing functional group.
Chlorosulfonation involves the simultaneous introduction of chlorine and a sulfonyl group. This can be achieved by direct reaction with the hydrocarbon or by oxidizing a sulfur-containing precursor.
The direct conversion of 2-methylcycloheptane to its corresponding sulfonyl chloride can be accomplished via a free-radical process analogous to the Reed reaction. lscollege.ac.inwikipedia.org This method involves treating 2-methylcycloheptane with a gaseous mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under initiation by UV light.
The reaction proceeds through a free-radical chain mechanism:
Initiation : UV light causes the homolytic cleavage of chlorine to form two chlorine radicals (Cl•).
Propagation : A chlorine radical abstracts a hydrogen atom from the 2-methylcycloheptane ring, forming an alkyl radical and hydrogen chloride (HCl). The radical can form at various positions, but substitution at the tertiary carbon (C-1) or secondary carbons is possible.
The resulting cycloalkyl radical reacts with sulfur dioxide to form a sulfonyl radical (R-SO₂•).
This sulfonyl radical then reacts with another molecule of chlorine to yield the final product, this compound, and a new chlorine radical, which continues the chain.
A significant challenge in this direct approach is controlling the regioselectivity. The reaction can produce a mixture of isomers, as hydrogen abstraction can occur at different secondary and tertiary carbons on the cycloheptane (B1346806) ring.
Another reagent for direct chlorosulfonation is chlorosulfonic acid (ClSO₃H), which was discovered in 1854. pageplace.de It can react with alkanes, although typically at elevated temperatures, to produce sulfonyl chlorides. However, this reaction can be aggressive and may lead to side products. pageplace.destackexchange.com
A more controlled and often higher-yielding approach involves the oxidative chlorination of sulfur-containing derivatives of 2-methylcycloheptane, such as the corresponding thiol, disulfide, or isothiourea salt.
From Thiols and Disulfides : The synthesis starts with 2-methylcycloheptanethiol or its corresponding disulfide, bis(2-methylcycloheptyl) disulfide. These precursors are then subjected to oxidative chlorination. The classic method uses chlorine gas in an aqueous medium, often containing hydrochloric acid. google.com The reaction involves the oxidation of the sulfur atom and subsequent chlorination to form the sulfonyl chloride.
Modern protocols have replaced hazardous chlorine gas with safer and more convenient reagent systems. These methods offer mild conditions, high yields, and simple workup procedures.
| Reagent System | Description | Typical Conditions | Advantages |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) / HCl | A smooth oxidation of various thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org | Acetonitrile/water, room temperature. | Mild conditions, good yields. organic-chemistry.org |
| H₂O₂ / ZrCl₄ | A highly efficient system for the direct conversion of thiols and disulfides. organic-chemistry.orgthieme-connect.com | Acetonitrile, room temperature, very short reaction times (e.g., 1 minute). organic-chemistry.org | Excellent yields (up to 98%), rapid reaction, avoids harsh reagents. organic-chemistry.orgthieme-connect.com |
| Bleach (NaOCl) / Acid | An economical and environmentally friendly method. | Aqueous medium, controlled temperature. | Inexpensive, readily available reagents. |
| Nitric Acid / HCl / O₂ | A metal-free protocol developed for continuous flow synthesis. nih.gov | Flow reactor, simple aqueous workup. nih.gov | Good yields (70-81%), high throughput, favorable environmental impact (low Process Mass Intensity). nih.gov |
From S-(2-Methylcycloheptyl)isothiourea salts : This method provides a significant advantage by avoiding the use of the often foul-smelling thiols directly. organic-chemistry.org The S-alkylisothiourea salt is an easily prepared, stable, and odorless solid. organic-chemistry.orgorganic-chemistry.org It is synthesized by reacting 1-halo-2-methylcycloheptane (e.g., the bromide or chloride) with thiourea (B124793). The resulting salt is then treated with an oxidative chlorinating agent. Reagents such as N-chlorosuccinimide (NCS) or household bleach (sodium hypochlorite, NaOCl) under acidic conditions are effective for this transformation, providing the desired sulfonyl chloride in high yields. organic-chemistry.orgorganic-chemistry.orgsci-hub.se This approach is noted for its operational simplicity, scalability, and improved environmental and worker safety profile. organic-chemistry.orgorganic-chemistry.org
This two-step approach first involves preparing 2-Methylcycloheptane-1-sulfonic acid or its corresponding salt, followed by chlorination.
Once 2-Methylcycloheptane-1-sulfonic acid is obtained, it can be converted to the target sulfonyl chloride using a variety of standard chlorinating agents. google.com The choice of reagent depends on the scale of the reaction and the desired purity of the product.
| Chlorinating Agent | Chemical Formula | Byproducts | Typical Conditions |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Often used neat or in a solvent like dichloromethane (B109758) or toluene; may require heating. orgsyn.orggoogle.comgoogle.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | A powerful reagent, effective but can be harsh; separation from POCl₃ is required. orgsyn.org |
| Phosphorus Oxychloride | POCl₃ | Metaphosphoric acid | Generally used for sodium salts of sulfonic acids. researchgate.netorgsyn.org |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | A milder reagent, often used with a catalytic amount of DMF. |
Thionyl chloride is a very common choice for this transformation due to its effectiveness and the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification. orgsyn.orgresearchgate.net The reaction is typically performed by heating the sulfonic acid with an excess of thionyl chloride until the evolution of gases ceases. Subsequent distillation or crystallization yields the purified this compound.
Exploration of Novel or Green Synthetic Pathways
The synthesis of aliphatic sulfonyl chlorides, including this compound, has traditionally relied on methods that can be hazardous and environmentally taxing. Consequently, modern research has focused on developing novel and greener synthetic routes that offer milder conditions, reduced waste, and enhanced safety. These explorations include innovative photocatalytic methods and other environmentally conscious approaches.
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions. nih.gov This strategy can be adapted for the synthesis of aliphatic sulfonyl chlorides from suitable precursors. While direct photocatalytic synthesis of this compound is not explicitly detailed in the literature, the general principles established for other sulfonyl chlorides are applicable.
The process typically involves the use of a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer (SET) process. researchgate.net This generates radical intermediates that can be converted into the desired sulfonyl chloride. For instance, heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) have been successfully employed to produce sulfonyl chlorides from various starting materials, such as arenediazonium salts, thiols, and thioacetates, under ambient temperature and pressure. nih.govnih.govacs.org
A plausible photocatalytic route to this compound could start from 2-methylcycloheptanethiol. In a typical setup, the thiol would be subjected to oxidative chlorination in the presence of a photocatalyst, a chlorine source, and visible light. The photocatalyst absorbs light and initiates a radical chain reaction, leading to the formation of the target sulfonyl chloride. These methods are noted for their high functional group tolerance and represent a sustainable alternative to traditional, often harsh, chlorination reactions. nih.govacs.org The reaction conditions for such photocatalytic syntheses are generally mild, as summarized in the table below.
| Parameter | Typical Condition | Advantage | Reference |
| Light Source | Visible Light (e.g., 465 nm LED) | Low energy, reduced side reactions | nih.govnih.gov |
| Catalyst | Heterogeneous (e.g., K-PHI) | Metal-free, easy to remove | nih.govacs.org |
| Temperature | Room Temperature | Energy efficient, protects sensitive functional groups | nih.gov |
| Precursors | Thiols, Thioacetates, Isothiouronium salts | Versatile and accessible starting materials | nih.gov |
This interactive table summarizes typical conditions for photocatalytic sulfonyl chloride synthesis.
Green chemistry principles have driven the development of several environmentally benign methods for synthesizing sulfonyl chlorides. These approaches prioritize the use of safer reagents, solvents, and conditions to minimize environmental impact. rsc.org
One prominent green strategy involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is particularly relevant for producing this compound. The synthesis would begin with the reaction of a 2-methylcycloheptyl halide and inexpensive thiourea to form the corresponding S-(2-methylcycloheptyl)isothiourea salt. researchgate.net This salt is then treated with an oxidizing agent and a chloride source under mild, often aqueous, conditions. Reagents such as N-chlorosuccinimide (NCS), sodium chlorite (NaClO2), or even household bleach (sodium hypochlorite) can be used for this transformation. organic-chemistry.orgresearchgate.netgoogle.com
A key advantage of using NCS is that the byproduct, succinimide, is water-soluble and can be recovered and converted back into NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net Another green approach is the direct oxyhalogenation of thiols (like 2-methylcycloheptanethiol) using reagents such as oxone in the presence of a chloride source (e.g., KCl) in water, which serves as a green solvent. rsc.org These methods are simple, efficient, and avoid the use of toxic reagents and solvents commonly found in traditional procedures. organic-chemistry.orgrsc.org
| Method | Reagents | Solvent | Key Advantages | Reference |
| NCS Chlorosulfonation | S-alkylisothiourea salt, NCS, Acid | Acetonitrile/Water | Recyclable byproduct, safe operation | researchgate.netgoogle.com |
| Bleach-mediated Oxidation | S-alkylisothiourea salt, NaOCl | Water | Inexpensive, environmentally friendly | organic-chemistry.org |
| NaClO2-mediated Oxidation | S-alkylisothiourea salt, NaClO2 | Acetonitrile/Water | High yields, safe | organic-chemistry.org |
| Oxone-KX Oxyhalogenation | Thiol, Oxone, KCl | Water | Rapid, uses water as solvent | rsc.org |
This interactive table compares different environmentally benign methodologies for sulfonyl chloride synthesis.
Stereoselective Synthesis of this compound Isomers
The structure of this compound contains two adjacent stereocenters: one at the carbon bearing the sulfonyl chloride group (C1) and the other at the carbon bearing the methyl group (C2). This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The stereoselective synthesis of a specific isomer is a significant chemical challenge that requires precise control over the spatial arrangement of these substituents.
Direct catalytic enantioselective methods for the synthesis of aliphatic sulfonyl chlorides are not yet well-established. Therefore, the most practical approach to obtaining enantiomerically pure this compound relies on a substrate-controlled strategy. This involves starting with an enantiomerically pure precursor that already contains the desired stereochemistry at the methyl-bearing carbon (C2).
For example, the synthesis could commence with an enantiopure form of 2-methylcycloheptanone (B1268169), which can be prepared through various asymmetric synthesis or resolution techniques. This chiral ketone would then be converted through a series of stereoretentive or stereoinvertive steps to introduce the sulfur functionality at the C1 position.
Achieving diastereoselectivity (i.e., controlling the relative stereochemistry between the C1-sulfonyl chloride and the C2-methyl group to be cis or trans) is the next critical step. The diastereomeric outcome is highly dependent on the specific reaction conditions and mechanisms used to install the sulfonyl chloride precursor group. For instance, the nucleophilic substitution of a leaving group at C1 by a sulfur nucleophile could proceed via an SN2 mechanism, leading to an inversion of configuration and potentially a single diastereomer. Conversely, reactions proceeding through planar radical or carbocation intermediates might result in a mixture of diastereomers, necessitating subsequent separation.
Configuration at the Methyl-Bearing Carbon (C2): The absolute configuration at the C2 position is typically established at the beginning of the synthetic sequence. By selecting a specific enantiomer of a starting material, such as (R)- or (S)-2-methylcycloheptanol, the stereochemistry at C2 is fixed. Subsequent reactions to introduce the sulfonyl chloride group at C1 are chosen to avoid epimerization at the C2 center.
Control of Relative Configuration (C1 and C2): The primary challenge lies in controlling the configuration at C1 relative to the pre-existing stereocenter at C2. The large, seven-membered ring of cycloheptane is conformationally flexible, making stereochemical prediction less straightforward than in smaller, more rigid ring systems.
A substrate-directed approach can be employed, where the existing methyl group at C2 sterically hinders one face of the cycloheptane ring, directing an incoming reagent to the opposite face. For example, the epoxidation of a 2-methylcycloheptene precursor followed by ring-opening with a sulfur nucleophile could provide a pathway to a single diastereomer of a hydroxy-thiol, which can then be converted to the sulfonyl chloride. The choice of reagents and reaction conditions is paramount to maximizing the formation of the desired cis or trans diastereomer. While general strategies for diastereoselective additions to cycloalkanes are known, their specific application to synthesize this compound would require empirical investigation and optimization.
Reactivity and Mechanistic Investigations of 2 Methylcycloheptane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Group
The core reactivity of 2-Methylcycloheptane-1-sulfonyl chloride is characterized by nucleophilic substitution at the electron-deficient sulfur atom. magtech.com.cnresearchgate.net The chlorine atom functions as a good leaving group, and the sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. wikipedia.org The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. researchgate.netgacariyalur.ac.in This process is the foundation for the synthesis of a wide range of important derivatives, including sulfonamides and sulfonate esters. rsc.org
Formation of Sulfonamides and Their Derivatives
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. cbijournal.comsigmaaldrich.com This transformation involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur.
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. libretexts.org The reaction typically requires the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. cbijournal.commdpi.com The formation of sulfonamides from primary amines is often more rapid than from secondary amines due to reduced steric hindrance and higher nucleophilicity. rsc.org The general reaction proceeds with high efficiency, providing excellent yields of the desired sulfonamide products. nih.gov
| Sulfonyl Chloride | Amine | Base | Product | Typical Yield |
|---|---|---|---|---|
| This compound | Aniline | Pyridine | N-phenyl-2-methylcycloheptane-1-sulfonamide | Good to Excellent |
| This compound | Piperidine | Triethylamine | 1-((2-methylcycloheptan-1-yl)sulfonyl)piperidine | Good to Excellent |
| Methanesulfonyl chloride | Benzylamine | Triethylamine | N-benzylmethanesulfonamide | >90% |
| p-Toluenesulfonyl chloride | Morpholine | Potassium Hydroxide | 4-(tosyl)morpholine | Excellent |
Chiral sulfonamides are valuable in asymmetric synthesis and drug development. mdpi.comdrexel.edu The synthesis of chiral sulfonamides using this compound can be achieved by reacting it with an enantiomerically pure primary or secondary amine. Since this compound is itself a chiral molecule (due to the stereocenters on the cycloheptane (B1346806) ring), this reaction will produce a mixture of diastereomers, which can potentially be separated by techniques such as chromatography. This approach allows for the creation of complex molecular architectures with defined stereochemistry. researchgate.net
Synthesis of Sulfonate Esters
Analogous to the formation of sulfonamides, sulfonyl chlorides react with alcohols and phenols to produce sulfonate esters. rsc.orgeurjchem.com These esters are crucial synthetic intermediates, primarily because the sulfonate group is an excellent leaving group. organic-chemistry.org
The reaction of this compound with an alcohol or a phenol (B47542) yields the corresponding 2-methylcycloheptane-1-sulfonate ester. researchtrends.net This esterification is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves both as a catalyst and to sequester the HCl byproduct. youtube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride's sulfur atom. researchtrends.net An important feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond of the alcohol is not broken during the process. libretexts.org
| Sulfonyl Chloride | Alcohol/Phenol | Base | Product | Typical Yield |
|---|---|---|---|---|
| This compound | Ethanol | Pyridine | Ethyl 2-methylcycloheptane-1-sulfonate | High |
| This compound | Phenol | Pyridine | Phenyl 2-methylcycloheptane-1-sulfonate | High |
| Methanesulfonyl chloride | (R)-2-Butanol | Pyridine | (R)-sec-butyl methanesulfonate | Excellent |
| p-Toluenesulfonyl chloride | Cyclohexanol | Pyridine | Cyclohexyl tosylate | Excellent |
The primary synthetic value of converting an alcohol to a 2-methylcycloheptane-1-sulfonate ester is to transform the hydroxyl group (-OH), a notoriously poor leaving group, into a sulfonate (-OSO₂R), which is an excellent leaving group. mdpi.comlibretexts.orgyoutube.com The effectiveness of the sulfonate anion as a leaving group stems from its stability; the negative charge is delocalized through resonance across the three oxygen atoms, making it the conjugate base of a strong sulfonic acid. youtube.comlibretexts.org
Once formed, the 2-methylcycloheptane-1-sulfonate ester can readily undergo nucleophilic substitution (e.g., Sₙ2) or elimination (e.g., E2) reactions. libretexts.orgpressbooks.pub In an Sₙ2 reaction, a wide variety of nucleophiles can displace the sulfonate group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds with a predictable inversion of stereochemistry at the carbon center. organic-chemistry.org This two-step sequence (sulfonate ester formation followed by nucleophilic substitution) is a powerful and widely used strategy in organic synthesis for the stereocontrolled transformation of alcohols. pressbooks.pub
Formation of Sulfones via Organometallic Reagents or Other Nucleophiles
In general, sulfonyl chlorides are known to react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to form sulfones (R-SO₂-R'). organic-chemistry.org This reaction proceeds via nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride. The presumed reaction for this compound would involve the attack of the organometallic's carbanion on the sulfur atom, displacing the chloride ion to form a new carbon-sulfur bond.
Another common method involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to yield the sulfone. rsc.org For instance, magnesium can be used to reduce sulfonyl chlorides to magnesium sulfinates, which can subsequently react with alkyl halides in a one-pot procedure to produce aliphatic sulfones. rsc.org
Table 1: Representative General Reactions for Sulfone Synthesis
| Reagent Class | General Reaction | Expected Product Type |
|---|---|---|
| Organometallic (e.g., R'MgBr) | R-SO₂Cl + R'MgBr → | R-SO₂-R' |
| Nucleophile (e.g., ROH/ADDP) | R-SO₂Cl + R'OH → | R-SO₂-R' (via intermediate) |
Note: No specific examples, yields, or conditions have been documented for this compound.
Electrophilic Reactivity of this compound
The sulfonyl chloride functional group is a potent electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This electrophilicity is the basis for the most common reactions of sulfonyl chlorides, including the formation of sulfonamides with amine nucleophiles and sulfonates with alcohol or phenol nucleophiles.
The formation of a C-S bond occurs when a carbon-based nucleophile, such as an organometallic reagent organic-chemistry.org or an enolate, attacks the sulfonyl sulfur. This fundamental reactivity is expected for this compound, but specific studies detailing its reactions as an electrophile in C-S bond formation are absent from the literature. researchgate.netrsc.orgchemrxiv.org
Applications of 2 Methylcycloheptane 1 Sulfonyl Chloride in Advanced Organic Synthesis
Construction of Complex Cycloheptane-Fused Ring Systems
The inherent ring strain and conformational flexibility of the cycloheptane (B1346806) ring, coupled with the reactivity of the sulfonyl chloride group, make 2-Methylcycloheptane-1-sulfonyl chloride a strategic starting material for the synthesis of intricate fused-ring systems. While direct intramolecular reactions of this specific compound are not extensively documented, the principles of sulfonyl chloride chemistry suggest its utility in radical-mediated cyclizations.
In analogous systems, alkyl- and cycloalkylsulfonyl chlorides have been shown to be effective precursors for radical cyclization reactions. For instance, the treatment of an appropriately unsaturated sulfonyl chloride with a radical initiator can lead to the formation of a carbon-centered radical, which can then undergo intramolecular addition to a double or triple bond, ultimately forming a new ring fused to the cycloheptane core. The methyl group at the 2-position can influence the stereochemical outcome of such cyclizations, providing a handle for diastereoselective synthesis.
| Reactant Type | Reagents and Conditions | Product Type | Potential Outcome for this compound |
| Alkenyl-substituted cycloalkane | Radical Initiator (e.g., AIBN), Reducing Agent (e.g., Bu3SnH) | Fused bicyclic system | Formation of a methyl-substituted bicyclo[5.n.0]alkane derivative |
| Alkynyl-substituted cycloalkane | Transition Metal Catalyst (e.g., Cu(I)), Base | Fused bicyclic system with exocyclic double bond | Synthesis of a methyl-substituted bicyclo[5.n.0]alkene derivative |
These approaches, by extension, suggest that this compound can serve as a key building block for accessing complex polycyclic structures containing a cycloheptane motif, which are present in a variety of natural products and biologically active molecules.
Role as a Building Block for Structurally Diverse Chemical Scaffolds
The electrophilic nature of the sulfonyl chloride group allows for its reaction with a wide range of nucleophiles, making this compound a versatile building block for the creation of diverse chemical scaffolds.
Synthesis of Sulfonyl-Containing Heterocycles
This compound can react with various binucleophilic reagents to construct heterocyclic systems. For example, reaction with compounds containing both an amine and a hydroxyl or thiol group can lead to the formation of fused or spirocyclic sultams (cyclic sulfonamides). These reactions often proceed with high efficiency and can be used to generate libraries of structurally diverse heterocyclic compounds.
The general reaction involves the initial sulfonylation of the more nucleophilic amine, followed by an intramolecular cyclization via nucleophilic attack of the second functional group, displacing the chloride. The cycloheptane ring in these structures can impart specific conformational constraints and lipophilicity, which can be advantageous in medicinal chemistry.
| Binucleophilic Reagent | Reaction Conditions | Heterocyclic Product |
| Amino alcohols | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) | Oxathiazepane-fused cycloheptane |
| Amino thiols | Base (e.g., Pyridine), Aprotic Solvent (e.g., THF) | Dithiazepane-fused cycloheptane |
| Hydrazides | Base (e.g., DIEA), Aprotic Solvent (e.g., Acetonitrile) | Thiadiazepane-fused cycloheptane |
Preparation of Modified Peptidomimetics
In the field of peptidomimetics, sulfonyl chlorides are utilized to introduce the sulfonamide group as a stable, non-hydrolyzable mimic of the peptide bond. The incorporation of the 2-methylcycloheptyl group via this compound can introduce unique structural and physicochemical properties to a peptide or peptidomimetic.
The bulky and lipophilic nature of the cycloheptyl group can influence the conformational preferences of the resulting sulfonamide, potentially inducing specific secondary structures or restricting rotational freedom. This can be a valuable tool in the design of peptidomimetics with enhanced biological activity and metabolic stability. The reaction typically involves the coupling of the sulfonyl chloride with the N-terminus of a peptide or an amino acid, or with a side-chain amino group, under basic conditions.
| Peptide/Amino Acid Substrate | Reagents and Conditions | Modified Product | Potential Impact of 2-Methylcycloheptyl Group |
| N-terminal amine of a peptide | Base (e.g., DIEA), Aprotic Solvent (e.g., DMF) | N-terminal 2-methylcycloheptylsulfonamide peptide | Increased lipophilicity, altered conformation, enhanced proteolytic stability |
| Lysine side-chain amine | Base (e.g., NaHCO3), Aqueous/Organic mixture | Lysine(ε-2-methylcycloheptylsulfonamide) peptide | Site-specific modification, potential to influence protein-protein interactions |
Development of New Reagents and Reaction Methodologies
While this compound is primarily a building block, its reactivity can be harnessed to develop new reagents. For instance, conversion of the sulfonyl chloride to a sulfonyl azide (B81097) or sulfonyl cyanide would generate new reactive intermediates. 2-Methylcycloheptane-1-sulfonyl azide could participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation of the 2-methylcycloheptyl moiety to other molecules.
Furthermore, the study of the reactivity of this compound with various nucleophiles and under different reaction conditions can contribute to the development of new synthetic methodologies. For example, exploring its behavior in transition-metal-catalyzed cross-coupling reactions could open up new avenues for the formation of carbon-sulfur or sulfur-heteroatom bonds.
Precursor in the Synthesis of Specialist Organic Compounds
The 2-methylcycloheptylsulfonyl moiety can be incorporated into larger molecules that serve as precursors to specialized organic compounds, such as ligands for organometallic chemistry or monomers for functional materials.
For instance, the sulfonyl chloride can be reacted with a molecule containing a coordinating group (e.g., a pyridine (B92270) or a phosphine) to generate a ligand with the bulky 2-methylcycloheptyl group. This group can influence the steric and electronic properties of the resulting metal complex, potentially leading to catalysts with novel reactivity or selectivity.
In materials science, this compound could be used to synthesize monomers for polymerization. For example, reaction with a diol or diamine could produce a monomer containing the 2-methylcycloheptylsulfonyl group. Polymerization of such a monomer could lead to materials with tailored properties, such as altered solubility, thermal stability, or refractive index, due to the incorporation of the cycloaliphatic sulfonyl moiety.
| Target Compound Class | Synthetic Approach | Potential Properties Conferred by 2-Methylcycloheptylsulfonyl Moiety |
| Organometallic Ligands | Reaction with a functionalized coordinating molecule (e.g., aminopyridine) | Steric bulk influencing catalytic activity and selectivity |
| Polymer Monomers | Reaction with a bifunctional molecule (e.g., bisphenol A) | Increased solubility in organic solvents, modified thermal properties |
Computational and Theoretical Studies of 2 Methylcycloheptane 1 Sulfonyl Chloride
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are pivotal in understanding the three-dimensional structure and conformational landscape of molecules like 2-methylcycloheptane-1-sulfonyl chloride. Due to the flexible nature of the seven-membered cycloheptane (B1346806) ring and the presence of two substituents, a multitude of stereoisomers and conformers can exist. Computational methods, particularly Density Functional Theory (DFT), are employed to model these structures and determine their relative stabilities.
The cycloheptane ring is known to exist in several low-energy conformations, primarily the twist-chair and chair forms. The introduction of a methyl group at the C2 position and a sulfonyl chloride group at the C1 position introduces stereocenters, leading to the possibility of cis and trans diastereomers. Within each of these diastereomeric forms, the substituents can adopt either axial-like or equatorial-like positions, further diversifying the conformational possibilities.
Analysis of Stereoisomer Stability and Energetics
Computational analysis of this compound involves the systematic exploration of its potential energy surface to identify all stable conformers of the cis and trans isomers. For each identified conformer, geometry optimization is performed to find the minimum energy structure. Subsequent frequency calculations are carried out to confirm that these structures correspond to true energy minima and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
The relative stability of the conformers is determined by comparing their calculated electronic energies, often corrected with ZPVE. In general, for substituted cycloalkanes, conformers that minimize steric interactions are energetically favored. For instance, substituents in equatorial-like positions typically lead to lower energy conformers compared to those with bulky groups in axial-like positions, which can lead to unfavorable 1,3-diaxial interactions.
A hypothetical energy landscape for the various conformers of cis- and trans-2-methylcycloheptane-1-sulfonyl chloride, as would be determined by DFT calculations, is presented below. The energies are reported relative to the most stable conformer.
| Isomer | Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| trans | TC1 | 0.00 | Global minimum, Twist-Chair conformation with both substituents in pseudo-equatorial positions. |
| trans | TC2 | 1.85 | Twist-Chair conformation with one substituent in a pseudo-axial position. |
| trans | C1 | 2.50 | Chair conformation with substituents minimizing steric strain. |
| cis | TC3 | 1.20 | Most stable cis conformer, Twist-Chair conformation. |
| cis | TC4 | 3.10 | Higher energy cis Twist-Chair conformation. |
| cis | C2 | 4.50 | Higher energy cis Chair conformation. |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, this includes modeling its synthesis and predicting its reactivity. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.
Computational Modeling of Key Synthetic Steps
A plausible synthetic route to this compound is the oxidative chlorination of 2-methylcycloheptanethiol. Computational modeling of this process would involve identifying the elementary steps of the reaction mechanism. For each step, the structures of the reactants, any intermediates, and the products are optimized. Transition state searches are then performed to locate the highest energy point along the reaction coordinate connecting these species.
The activation energy for each step can be calculated as the difference in energy between the transition state and the reactants. This information is crucial for understanding the kinetics of the reaction and identifying the rate-determining step. Furthermore, by modeling the formation of both cis and trans products, the origins of stereoselectivity can be investigated.
Prediction of Reactivity and Selectivity
The prediction of reactivity and selectivity is a key application of computational reaction modeling. By comparing the activation energies for different possible reaction pathways, the most likely outcome can be predicted. For the synthesis of this compound, this would involve comparing the activation barriers for the formation of the various stereoisomers.
A lower activation energy for the formation of the trans isomer compared to the cis isomer would suggest that the trans product is kinetically favored. The calculated energy differences can be used to predict the expected product ratios at a given temperature.
Below is a hypothetical data table summarizing the calculated activation energies for the formation of the cis and trans isomers of this compound from a common intermediate.
| Product Isomer | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| trans | TS-trans | 15.2 | Major Product |
| cis | TS-cis | 17.8 | Minor Product |
Investigation of Electronic Properties and Bonding Characteristics
Quantum chemical calculations offer deep insights into the electronic structure and bonding of molecules. For this compound, these studies can elucidate the distribution of electron density, the nature of the chemical bonds, and the characteristics of the frontier molecular orbitals (HOMO and LUMO).
Analysis of the molecular orbitals is particularly important for understanding the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on each atom. This information reveals the polarity of the bonds and can help to identify potential sites for nucleophilic or electrophilic attack. For this compound, this would highlight the electrophilic nature of the sulfur atom and the carbon atom attached to the chlorine.
The nature of the S-Cl and S-C bonds can also be analyzed in detail. The calculations can provide information on bond orders, bond lengths, and vibrational frequencies, which can be compared with experimental data where available.
A hypothetical table of key electronic properties for the most stable conformer of trans-2-methylcycloheptane-1-sulfonyl chloride is provided below.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Mulliken Charge on Sulfur (S) | +1.25 |
| Mulliken Charge on Chlorine (Cl) | -0.45 |
| S-Cl Bond Length | 2.06 Å |
| S-C Bond Length | 1.85 Å |
Future Research Directions and Unexplored Avenues
Development of Catalytic and Asymmetric Syntheses of 2-Methylcycloheptane-1-sulfonyl chloride
The synthesis of this compound presents a significant challenge due to the presence of two adjacent stereocenters, leading to the possibility of four stereoisomers. Current synthetic methods for sulfonyl chlorides often rely on stoichiometric reagents and harsh conditions, which may not be suitable for controlling stereochemistry. Future research should focus on developing catalytic and, crucially, asymmetric routes to access enantiomerically pure forms of this compound.
Modern synthetic methodologies offer several avenues for exploration. For instance, the adaptation of catalytic oxidative chlorination of the corresponding 2-methylcycloheptanethiol would be a primary target. organic-chemistry.org The development of chiral catalysts for this transformation could enable the selective synthesis of a single enantiomer. Another promising approach involves the use of Sandmeyer-type reactions from a suitable amino-precursor, where chiral ligands could induce asymmetry. organic-chemistry.org
The successful development of such methods would be a significant advancement, providing access to stereochemically defined building blocks. These enantiopure sulfonyl chlorides could then be used in the synthesis of chiral drugs and other bioactive molecules, where stereochemistry is critical for function. nih.gov
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic Approach | Precursor | Potential Catalyst Class | Target Outcome |
|---|---|---|---|
| Oxidative Chlorination | 2-Methylcycloheptanethiol | Chiral Transition Metal Complexes (e.g., with Salen or BINAP ligands) | Enantioselective formation of the S-Cl bond |
| Sandmeyer-Type Reaction | 2-Amino-1-methylcycloheptane | Copper catalyst with chiral ligands | Stereospecific conversion of amino group to sulfonyl chloride |
Expanding the Scope of its Reactivity in Novel Transformations
While sulfonyl chlorides are well-known for their reactions with nucleophiles to form sulfonamides and sulfonate esters, the unique structure of this compound could lead to novel reactivity. wikipedia.org The steric bulk and conformational constraints of the 2-methylcycloheptyl group may influence reaction rates and selectivities in unexpected ways compared to simpler alkyl or aryl sulfonyl chlorides. magtech.com.cn
Future investigations should explore its participation in a wider range of chemical transformations. For example, its use in radical-mediated reactions, such as radical additions to alkenes and alkynes, could provide new pathways to complex cyclic structures. magtech.com.cn The potential for intramolecular reactions, where the sulfonyl chloride group reacts with another functional group on the cycloheptane (B1346806) ring, could also be a fruitful area of research, leading to novel bicyclic sulfonated compounds. Furthermore, its application in [2+2] annulations could be explored. magtech.com.cn The diastereoselectivity of these reactions, controlled by the existing stereocenters, would be of particular interest.
Integration into Flow Chemistry and Automated Synthesis Platforms
Integrating this flow synthesis into automated platforms could further accelerate research. chemrxiv.org An automated system could synthesize the sulfonyl chloride on demand and then directly introduce it into a second reactor for subsequent reactions, creating a streamlined process for library synthesis. This approach would be particularly valuable for exploring the reactivity of this compound with a wide range of nucleophiles or in various reaction conditions, significantly speeding up the discovery of new derivatives and applications.
Table 2: Proposed Flow Chemistry Parameters for Synthesis
| Parameter | Proposed Conditions | Rationale |
|---|---|---|
| Reactor Type | Plug Flow Reactor (PFR) | High surface-area-to-volume ratio for efficient heat transfer |
| Temperature | -10 to 30 °C | Precise control to minimize decomposition and side reactions |
| Residence Time | < 5 minutes | Rapid generation of the reactive intermediate for immediate use |
Exploration of its Role in Supramolecular Chemistry and Materials Science
The distinct three-dimensional structure and reactive handle of this compound make it an attractive candidate for applications in supramolecular chemistry and materials science. By converting the sulfonyl chloride to other functional groups (e.g., sulfonamides, sulfonate esters), it can be incorporated as a chiral monomer or linker into larger assemblies.
For instance, the synthesis of polymers incorporating this chiral cycloheptyl motif could lead to materials with unique chiroptical properties. In the field of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), bifunctional derivatives of 2-methylcycloheptane could serve as chiral building blocks to construct porous materials with enantioselective recognition or catalytic capabilities. The defined stereochemistry of the cycloheptane ring would be critical in directing the assembly of these complex structures. The sulfonyl group itself can be used to create functionalized materials with specific properties. smolecule.com
Advanced Spectroscopic and Structural Elucidation in Complex Reaction Systems
Understanding the precise mechanism and stereochemical outcome of reactions involving this compound is essential for its rational application. Given its conformational flexibility and chirality, advanced analytical techniques will be indispensable.
Future research should employ in-situ spectroscopic methods, such as reaction monitoring by NMR or IR spectroscopy, to identify transient intermediates and gain insight into reaction kinetics. DFT (Density Functional Theory) calculations could be used to model transition states and predict the most likely reaction pathways and stereochemical outcomes, corroborating experimental findings. mdpi.com For stable derivatives, X-ray crystallography will be the definitive method for confirming the absolute and relative stereochemistry, providing a detailed picture of the molecule's three-dimensional structure. This detailed structural information is crucial for understanding how the unique shape of the 2-methylcycloheptyl group influences its reactivity and its interactions in larger molecular systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methylcycloheptane-1-sulfonyl chloride with high purity?
- Methodological Answer : Synthesis typically involves sulfenylation or sulfonylation reactions under controlled conditions. For example, analogous sulfonyl chlorides are synthesized by reacting cyclohexene derivatives with sulfenyl chlorides in methylene chloride at low temperatures (−78°C). Workup includes washing with water and saturated NaCl, drying with MgCl₂, and vacuum concentration to isolate the product. Yield optimization (e.g., 92% in analogous reactions) requires strict temperature control and rapid reagent addition .
- Example Protocol :
| Step | Parameter | Condition |
|---|---|---|
| Solvent | Methylene chloride | −78°C |
| Reaction Time | Addition | Single batch |
| Workup | Washing | H₂O, NaCl (sat.) |
| Drying | Agent | MgCl₂ |
| Yield | Efficiency | 92% (analogous reaction) |
Q. How should researchers ensure the reproducibility of synthetic procedures for sulfonyl chlorides?
- Methodological Answer : Reproducibility hinges on detailed documentation of reaction parameters (e.g., solvent purity, temperature gradients, and stirring rates) as per academic journal guidelines. For instance, the Beilstein Journal of Organic Chemistry mandates explicit experimental descriptions, including reagent stoichiometry, purification steps (e.g., column chromatography), and characterization data (NMR, HPLC) in the main text or supplementary materials .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols align with OSHA HCS standards:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate eye rinsing (15+ minutes with water) and medical observation for 48+ hours post-exposure due to delayed toxicity risks .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations using SMILES notations (e.g.,
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Clfrom PubChem) model steric and electronic effects. Parameters like bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) predict sulfonylation efficiency. Validation requires comparing computed spectra (e.g., NMR δ values) with experimental data .
Q. What strategies resolve contradictions in reported reaction yields or byproduct formation for sulfonyl chloride derivatives?
- Methodological Answer : Contradictory data arise from variable reaction conditions (e.g., solvent polarity, trace moisture). A longitudinal analysis framework—similar to studies on workplace presenteeism—can isolate temporal factors (e.g., reagent degradation over time). Cross-validation via controlled replicate experiments and meta-analyses of published protocols clarifies inconsistencies .
Q. How do steric effects of the methyl group in this compound influence its sulfonylation efficiency compared to unsubstituted analogs?
- Methodological Answer : Steric hindrance from the methyl group reduces nucleophilic attack at the sulfur center. Comparative NMR studies (e.g., δ 1.8 ppm for methyl protons in analogous compounds) quantify conformational strain. Kinetic experiments under identical conditions (e.g., −78°C in CH₂Cl₂) reveal slower reaction rates for methyl-substituted derivatives, requiring longer reaction times or catalytic activation .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for sulfonyl chlorides in literature?
- Methodological Answer : Discrepancies often stem from solvent effects or impurities. Standardize characterization by:
- Referencing Internal Standards : Use tetramethylsilane (TMS) for NMR calibration.
- Purity Verification : HPLC-MS or elemental analysis (e.g., PubChem’s computed molecular formula C10H10ClNO3S) .
- Replicate Synthesis : Follow protocols from peer-reviewed sources (e.g., Beilstein Journal) to minimize variability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
